Triclacetamol
Overview
Description
Triclacetamol is a trichloroacetyl derivative of acetaminophen, known for its weak cyclooxygenase inhibition and possessing analgesic and antipyretic activities as a nonsteroidal anti-inflammatory drug (NSAID). It acts as an anti-inflammatory agent and promotes the excretion of uric acid .
Preparation Methods
Synthetic Routes and Reaction Conditions: Triclacetamol is synthesized by the trichloroacetylation of acetaminophen. The reaction involves the acetylation of 4-aminophenol with trichloroacetyl chloride under controlled temperature conditions. The reaction typically proceeds as follows:
Step 1: Dissolve 4-aminophenol in a suitable solvent such as dichloromethane.
Step 2: Add trichloroacetyl chloride dropwise to the solution while maintaining the temperature below 10°C.
Step 3: Stir the reaction mixture for several hours at room temperature.
Step 4: Isolate the product by filtration and purify it through recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions: Triclacetamol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form amines.
Substitution: Halogen substitution reactions can occur, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine are employed under controlled conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
Triclacetamol has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the effects of trichloroacetylation on aromatic amines.
Biology: Investigated for its anti-inflammatory and analgesic properties in various biological assays.
Medicine: Explored for its potential use as an NSAID with reduced gastrointestinal side effects compared to traditional NSAIDs.
Industry: Utilized in the synthesis of other pharmaceutical compounds and as an intermediate in organic synthesis.
Mechanism of Action
Triclacetamol exerts its effects primarily through the inhibition of cyclooxygenase enzymes, which are involved in the synthesis of prostaglandins. By inhibiting these enzymes, this compound reduces the production of prostaglandins, leading to decreased inflammation and pain. Additionally, it promotes the excretion of uric acid, which can help in conditions like gout .
Comparison with Similar Compounds
Acetaminophen: The parent compound of triclacetamol, known for its analgesic and antipyretic properties.
Ibuprofen: Another NSAID with similar anti-inflammatory effects but different chemical structure and side effect profile.
Aspirin: A widely used NSAID with anti-inflammatory, analgesic, and antipyretic properties.
Uniqueness of this compound: this compound is unique due to its trichloroacetyl group, which imparts distinct chemical and pharmacological properties. Unlike acetaminophen, this compound exhibits weak cyclooxygenase inhibition and promotes uric acid excretion, making it potentially useful in treating conditions like gout.
Properties
IUPAC Name |
2,2,2-trichloro-N-(4-hydroxyphenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl3NO2/c9-8(10,11)7(14)12-5-1-3-6(13)4-2-5/h1-4,13H,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTYKIFFNZLTOFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(Cl)(Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30212816 | |
Record name | Triclacetamol [INN:DCF] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30212816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6340-87-0 | |
Record name | Triclacetamol [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006340870 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Triclacetamol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50928 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Triclacetamol [INN:DCF] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30212816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TRICLACETAMOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L56P3532KI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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